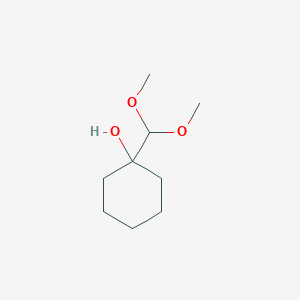
cis-Non-4-en-6,8-diynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Non-4-en-6,8-diynoic acid: is an organic compound characterized by the presence of both double and triple bonds within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Non-4-en-6,8-diynoic acid typically involves the reaction of 1,4-dibromobutyne with monosubstituted acetylenic alcohols such as propargyl alcohol and dimethylethynylcarbinol. This reaction is catalyzed by a system consisting of copper(I) bromide, triethylamine, and potassium carbonate in dimethylformamide at temperatures between 55°C and 60°C . The resulting product is then subjected to further reactions to introduce the necessary double bonds and functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: cis-Non-4-en-6,8-diynoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide and sulfuric acid at 35°C to 40°C.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
cis-Non-4-en-6,8-diynoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of cis-Non-4-en-6,8-diynoic acid involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, thereby exerting its effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 10-Hydroxy-cis-8-decene-4,6-diynoic acid .
- 9-Hydroxy-cis-7-nonene-3,5-diynoic acid .
- Methyl (Z)-dec-2-en-4,6-diynoate .
Comparison: cis-Non-4-en-6,8-diynoic acid is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
505-87-3 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(Z)-non-4-en-6,8-diynoic acid |
InChI |
InChI=1S/C9H8O2/c1-2-3-4-5-6-7-8-9(10)11/h1,5-6H,7-8H2,(H,10,11)/b6-5- |
InChI-Schlüssel |
SAAOVMMXTKNFRE-WAYWQWQTSA-N |
Isomerische SMILES |
C#CC#C/C=C\CCC(=O)O |
Kanonische SMILES |
C#CC#CC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


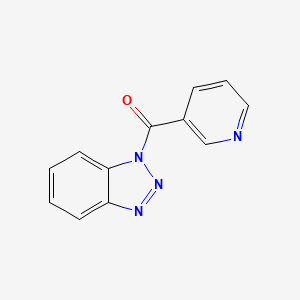
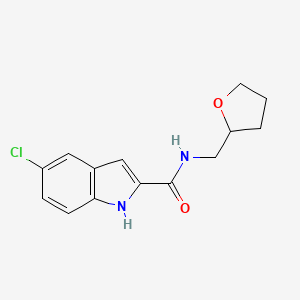
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)
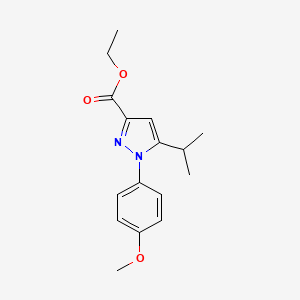
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)
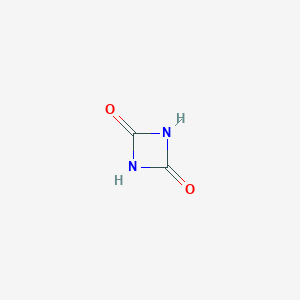
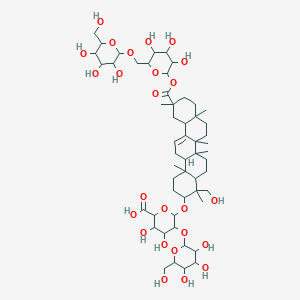
![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
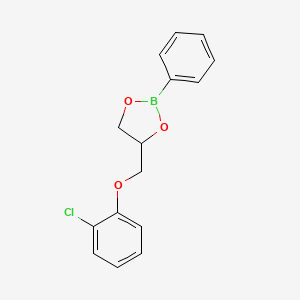
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)

![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)
![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
